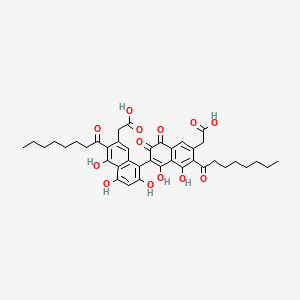

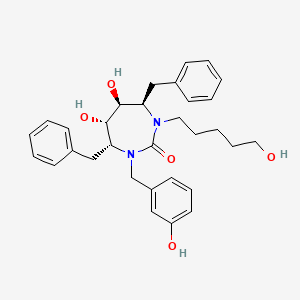

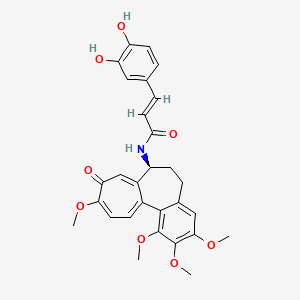

(1,2'-Binaphthalene)-6',7-diacetic acid, 1',4'-dihydro-2,3',4,5,8'-pentahydroxy-1',4'-dioxo-6,7'-bis(1-oxooctyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,2'-Binaphtaleno)-6',7-diacético, 1',4'-dihidro-2,3',4,5,8'-pentahidroxi-1',4'-dioxo-6,7'-bis(1-oxooctil)- es un compuesto orgánico complejo con un núcleo de binaphtaleno. Este compuesto se caracteriza por múltiples grupos hidroxilo, unidades de ácido diacético y sustituyentes de oxooctilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (1,2'-Binaphtaleno)-6',7-diacético, 1',4'-dihidro-2,3',4,5,8'-pentahidroxi-1',4'-dioxo-6,7'-bis(1-oxooctil)- normalmente implica una síntesis orgánica de múltiples pasos. Los pasos clave pueden incluir:

Formación del núcleo de binaphtaleno: Esto se puede lograr mediante reacciones de acoplamiento como el acoplamiento de Suzuki o Stille.

Introducción de grupos hidroxilo: Reacciones de hidroxilación utilizando reactivos como el tetróxido de osmio o el peróxido de hidrógeno.

Adición de unidades de ácido diacético: Esto se puede hacer a través de reacciones de esterificación o amidación.

Adición de grupos de oxooctilo: Este paso puede implicar acilación de Friedel-Crafts u otras reacciones de carbonilación.

Métodos de producción industrial

La producción industrial de estos compuestos complejos a menudo requiere la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede implicar el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, formando quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes u otras formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos aromáticos.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, tetróxido de osmio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes nitrantes, agentes sulfonantes.

Productos principales

Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como bloque de construcción para moléculas más complejas o como ligando en química de coordinación.

Biología

En la investigación biológica, los derivados de este compuesto se pueden estudiar por su posible actividad biológica, como las propiedades antioxidantes o antimicrobianas.

Medicina

Las posibles aplicaciones medicinales incluyen el desarrollo de nuevos fármacos o agentes terapéuticos, particularmente si el compuesto exhibe bioactividad.

Industria

En la industria, estos compuestos se pueden utilizar en la síntesis de materiales avanzados, tintes o como intermedios en la producción de otros productos químicos.

Mecanismo De Acción

El mecanismo de acción de (1,2'-Binaphtaleno)-6',7-diacético, 1',4'-dihidro-2,3',4,5,8'-pentahidroxi-1',4'-dioxo-6,7'-bis(1-oxooctil)- depende de sus interacciones específicas con los objetivos moleculares. Estos pueden incluir:

Inhibición enzimática: El compuesto puede inhibir enzimas específicas uniéndose a sus sitios activos.

Unión a receptores: Puede interactuar con receptores celulares, modulando las vías de transducción de señales.

Actividad antioxidante: Los grupos hidroxilo pueden conferir propiedades antioxidantes, neutralizando los radicales libres.

Comparación Con Compuestos Similares

Compuestos similares

Derivados de binaphtalol: Compuestos como el 1,1'-bi-2-naftol (BINOL) comparten un núcleo de binaphtaleno similar.

Aromáticos polihidroxilados: Compuestos con múltiples grupos hidroxilo en anillos aromáticos, como los catecoles.

Derivados del ácido diacético: Compuestos con unidades de ácido diacético, como ciertos productos farmacéuticos.

Singularidad

La singularidad de (1,2'-Binaphtaleno)-6',7-diacético, 1',4'-dihidro-2,3',4,5,8'-pentahidroxi-1',4'-dioxo-6,7'-bis(1-oxooctil)- radica en su combinación específica de grupos funcionales y características estructurales, lo que puede conferir propiedades químicas y biológicas únicas.

Propiedades

Número CAS |

877243-10-2 |

|---|---|

Fórmula molecular |

C40H44O13 |

Peso molecular |

732.8 g/mol |

Nombre IUPAC |

2-[8-[6-(carboxymethyl)-1,8-dihydroxy-7-octanoyl-3,4-dioxonaphthalen-2-yl]-4,5,7-trihydroxy-3-octanoylnaphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C40H44O13/c1-3-5-7-9-11-13-24(41)30-20(17-28(45)46)15-22-32(26(43)19-27(44)33(22)37(30)50)35-39(52)34-23(36(49)40(35)53)16-21(18-29(47)48)31(38(34)51)25(42)14-12-10-8-6-4-2/h15-16,19,43-44,50-52H,3-14,17-18H2,1-2H3,(H,45,46)(H,47,48) |

Clave InChI |

CUGAIJMZIXCBAJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=C(C=C2O)O)C3=C(C4=C(C=C(C(=C4O)C(=O)CCCCCCC)CC(=O)O)C(=O)C3=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

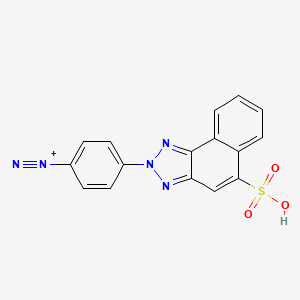

![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)